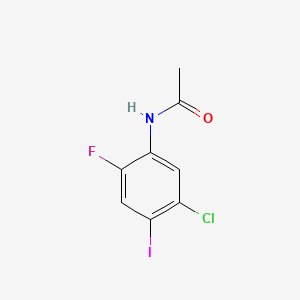

N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide

Description

N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide is a halogen-substituted acetamide derivative characterized by a phenyl ring bearing chloro (Cl), fluoro (F), and iodo (I) substituents at positions 5, 2, and 4, respectively, with an acetamide group (-NHCOCH₃) attached to the aromatic ring. This compound belongs to a class of molecules where halogen atoms influence electronic, steric, and pharmacokinetic properties, making it a candidate for pharmaceutical and materials science research. The presence of iodine, a heavy halogen, may enhance binding affinity in biological systems due to its polarizability and ability to form halogen bonds .

Properties

IUPAC Name |

N-(5-chloro-2-fluoro-4-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFINO/c1-4(13)12-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMOTXGVNIJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFINO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide typically involves the acylation of 5-chloro-2-fluoro-4-iodoaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : The 4-iodo substituent in the target compound distinguishes it from analogs like N-(5-Fluoro-2-iodophenyl)acetamide, where iodine occupies position 2. This positional variance may alter binding modes in enzyme inhibition .

- Electron-Withdrawing Effects : The trifluoromethyl group in N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide enhances electron withdrawal, increasing metabolic stability compared to the target compound’s iodine substituent .

Pharmacological Activity Comparison

Enzyme Inhibition

- MAO-B and AChE Inhibition: Acetamides with chloro and fluoro substituents, such as N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, exhibit inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), critical targets in neurodegenerative diseases. The target compound’s iodine may improve selectivity due to stronger halogen bonding .

- Anticancer Activity : Compounds like N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide show cytotoxicity against breast cancer (MCF-7) via apoptosis induction. The iodine in the target compound could enhance DNA intercalation or topoisomerase inhibition .

Antimicrobial and Antifungal Activity

- Acetamides with sulfonylpiperazine groups (e.g., compound 47 in ) demonstrate gram-positive antibacterial activity. The target compound’s iodine may broaden activity against resistant strains via membrane disruption .

Physicochemical and Crystallographic Properties

- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal systems (monoclinic vs. orthorhombic) influenced by halogen size. The bulky iodine in the target compound may favor denser packing .

Biological Activity

N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its halogenated phenyl ring, which is known to influence its biological properties. The presence of chlorine, fluorine, and iodine atoms can enhance the compound's lipophilicity and alter its interaction with biological targets.

The synthesis of this compound typically involves the acylation of 5-chloro-2-fluoro-4-iodoaniline with acetic anhydride or acetyl chloride. This method allows for high yields and purity, making it suitable for further biological evaluations.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound have also been explored through structure–activity relationship (SAR) studies. The compound was evaluated for its ability to inhibit cancer cell proliferation in various cell lines. Notably, it demonstrated potent activity against HeLa (cervical cancer) and L363 (multiple myeloma) cell lines.

In a study assessing cell viability using an MTS assay, the compound exhibited a GI50 value indicative of its capacity to inhibit 50% of cell growth:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 4.1 |

| L363 | 3.5 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell survival and proliferation.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and cell cycle regulation.

- Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, leading to impaired replication in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study involving the treatment of infected wounds with formulations containing this compound showed significant improvement in healing times compared to control groups.

- Case Study on Anticancer Treatment : In vivo studies demonstrated that mice treated with this compound showed reduced tumor sizes compared to untreated controls, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.